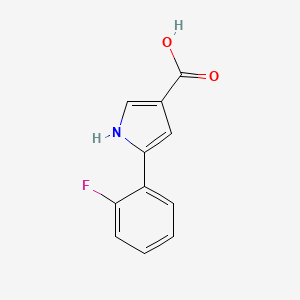

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Übersicht

Beschreibung

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Bromination: 2-Fluoroacetophenone is reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone.

Condensation: The brominated compound is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile.

Dechlorination: Catalytic hydrogenation is used to remove the chlorine atom, resulting in 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.

Hydrogenation: Finally, hydrogenation reduction under catalytic conditions produces 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure reactors, efficient catalysts, and continuous flow processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Intermediate for Drug Synthesis

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is primarily recognized as an impurity in the synthesis of Vonoprazan , a novel oral medication used to treat gastric conditions such as ulcers and gastroesophageal reflux disease (GERD). The compound's structure allows it to play a crucial role in the formation of active pharmaceutical ingredients (APIs) through various synthetic pathways.

Role in Competitive Potassium Acid Blockers

As a competitive potassium acid blocker, this compound aids in inhibiting gastric acid secretion. It has been noted for its effectiveness in treating conditions related to excessive stomach acid, thus providing therapeutic benefits for patients suffering from related disorders.

Case Study 1: Synthesis Optimization

A study conducted on the synthesis of this compound demonstrated that using a combination of alkaline catalysts and hydrogenation techniques improved the yield to over 85% with purity exceeding 99%. This optimization is crucial for large-scale production and industrial applicability .

Case Study 2: Pharmacokinetic Studies

Research into the pharmacokinetics of drugs containing this compound revealed that it is metabolized by cytochrome P450 enzymes, indicating potential interactions with other medications. Understanding these interactions is vital for ensuring patient safety and efficacy of treatments involving this compound .

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: A closely related compound with similar structural features.

Thiophene Derivatives: Compounds with a sulfur atom in the ring, which exhibit different chemical and biological properties.

Uniqueness

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Biologische Aktivität

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C11H8FNO2, and it is primarily studied for its role as an impurity in the development of the proton pump inhibitor Vonoprazan, which is used for treating gastric acid-related disorders.

1. Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly as an inverse agonist at the 5-HT6 receptor. This receptor is implicated in various neurological processes, including cognition and mood regulation. The compound's ability to modulate receptor activity suggests potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Modulation | Inverse agonist activity at 5-HT6R |

| Cognitive Enhancement | Potential role in improving cognition |

| Antimicrobial Activity | Limited studies suggest some efficacy |

2. Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of pyrrole derivatives, including this compound. Modifications to the pyrrole ring and substituents significantly influence biological activity. For instance, the introduction of various aryl or heteroaryl groups can enhance receptor affinity and selectivity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases hydrophobic interactions |

| Aryl Group Variation | Alters receptor binding affinities |

| Carboxylic Acid Presence | Enhances solubility and bioavailability |

Case Study 1: Inverse Agonism at 5-HT6 Receptor

A study conducted on a series of pyrrole derivatives demonstrated that compounds structurally related to this compound exhibited inverse agonist properties at the 5-HT6 receptor. These compounds were evaluated using HEK293 cells expressing human receptors, showing concentration-dependent reductions in basal cAMP levels, indicative of inverse agonism .

Case Study 2: Antimicrobial Activity

While the primary focus has been on neuropharmacology, preliminary investigations into the antimicrobial properties of pyrrole derivatives have shown some promise. A synthesized series of related compounds demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating infections .

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSZTLBZFMBSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.